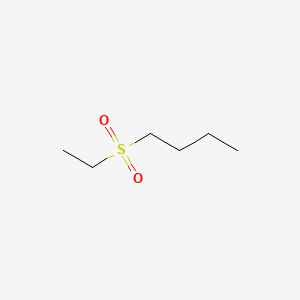![molecular formula C14H10Cl4 B15074717 1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene CAS No. 27872-13-5](/img/structure/B15074717.png)
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene, also known as dichlorodiphenyldichloroethane, is an organochlorine compound. It is a metabolite of dichlorodiphenyltrichloroethane, a well-known pesticide. This compound is colorless and crystalline in appearance and has been used historically as an insecticide .
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene can be synthesized through the reductive dechlorination of dichlorodiphenyltrichloroethane. This process involves the use of reducing agents such as iron filings or zinc dust in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process ensures the efficient conversion of dichlorodiphenyltrichloroethane to this compound with minimal by-products .
化学反応の分析
Types of Reactions
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: It can be reduced to form less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as a reference compound in studies of organochlorine chemistry.
Biology: Investigated for its effects on biological systems, particularly its role as a metabolite of dichlorodiphenyltrichloroethane.
Medicine: Studied for its potential therapeutic effects and as a precursor to other pharmacologically active compounds.
Industry: Utilized in the synthesis of other chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene involves its interaction with cellular components. It can disrupt cellular processes by binding to proteins and enzymes, leading to altered cellular functions. The compound’s molecular targets include various enzymes involved in metabolic pathways .
類似化合物との比較
Similar Compounds
Dichlorodiphenyltrichloroethane: The parent compound from which 1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene is derived.
Dichlorodiphenyldichloroethylene: Another metabolite of dichlorodiphenyltrichloroethane with similar properties.
Mitotane: A positional isomer used as a chemotherapeutic agent
Uniqueness
This compound is unique due to its specific chemical structure and its role as a metabolite of dichlorodiphenyltrichloroethane. Its distinct properties make it valuable in various scientific and industrial applications .
特性
CAS番号 |
27872-13-5 |
|---|---|
分子式 |
C14H10Cl4 |
分子量 |
320.0 g/mol |
IUPAC名 |
1-chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H |
InChIキー |
OUHUPMPOUGTPGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
![4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one](/img/structure/B15074650.png)
![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
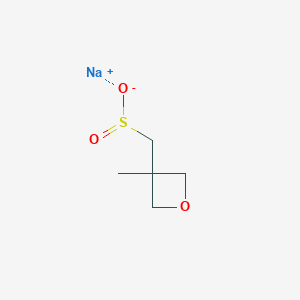

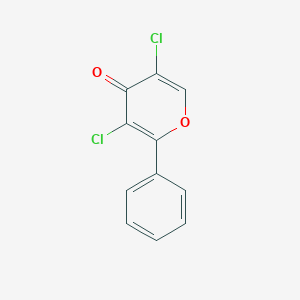
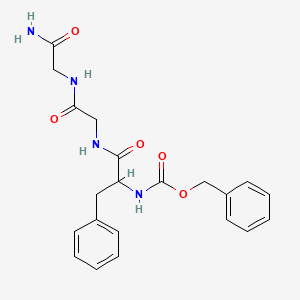
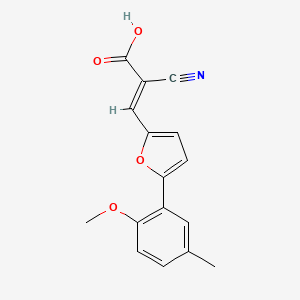
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
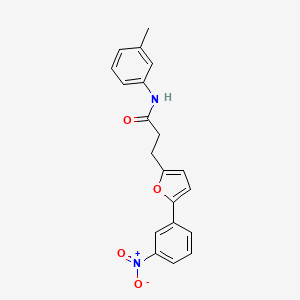
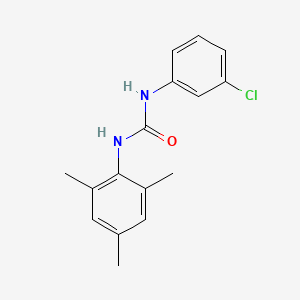

![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
